molecular formula C15H10ClN5O3S B11092512 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

Cat. No.: B11092512
M. Wt: 375.8 g/mol
InChI Key: RMUPHSQAYMPSJP-UHFFFAOYSA-N
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Description

2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-(4-NITROPHENYL)-1-ETHANONE is a complex organic compound featuring a combination of chlorophenyl, tetraazolyl, sulfanyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-(4-NITROPHENYL)-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetraazole Ring: This step involves the cyclization of a suitable precursor, such as 4-chlorophenylhydrazine, with a nitrile compound under acidic or basic conditions to form the tetraazole ring.

    Introduction of the Sulfanyl Group: The tetraazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Ethanone Moiety: The final step involves the reaction of the sulfanyl-tetraazole intermediate with a nitrophenyl ketone under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-(4-NITROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-(4-NITROPHENYL)-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-(4-NITROPHENYL)-1-ETHANONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro and sulfanyl groups can facilitate interactions with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in having a chlorophenyl group and sulfur-containing heterocycle.

    4-Nitrophenylhydrazine: Shares the nitrophenyl group.

    1-(4-Chlorophenyl)-1H-tetrazole: Contains the chlorophenyl and tetrazole moieties.

Uniqueness

2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-(4-NITROPHENYL)-1-ETHANONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (sulfanyl) groups can lead to diverse chemical behavior and interactions.

Properties

Molecular Formula

C15H10ClN5O3S

Molecular Weight

375.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H10ClN5O3S/c16-11-3-7-12(8-4-11)20-15(17-18-19-20)25-9-14(22)10-1-5-13(6-2-10)21(23)24/h1-8H,9H2

InChI Key

RMUPHSQAYMPSJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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